Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
CAS No.:
Cat. No.: VC15784080
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO3 |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate |
| Standard InChI | InChI=1S/C12H21NO3/c1-2-15-11(14)10-3-5-12(6-4-10)9-13-7-8-16-12/h10,13H,2-9H2,1H3 |
| Standard InChI Key | JJPHEGINZKYQCC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCC2(CC1)CNCCO2 |
Introduction
Chemical Structure and Properties
The compound features a spirocyclic framework where a six-membered oxolane ring (1-oxa) is fused to a seven-membered azaspiro ring (4-azaspiro). Key structural elements include:
-
An ethyl ester group at position 9 of the azaspiro ring.
-
A tertiary amine at position 4.
-
A fused ether-oxygen bridge in the oxolane ring.
Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate | |
| Molecular Formula | C₁₂H₂₁NO₃ | |
| Molecular Weight | 227.30 g/mol | |
| Canonical SMILES | CCOC(=O)C1CCC2(CC1)CNCCO2 | |
| InChIKey | JJPHEGINZKYQCC-UHFFFAOYSA-N | |
| PubChem CID | 131557873 |
The compound’s spirocyclic structure confers distinct steric and electronic properties, influencing its reactivity and biological interactions.
Synthesis and Preparation Methods
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate is synthesized via multi-step routes, often involving cyclization strategies.
Synthetic Approaches
-
Prins Cyclization:
-
Used to construct the spirocyclic scaffold.
-
Involves acid-catalyzed cyclization of dienes or epoxides.
-
-
Olefin Metathesis:
-
Employs Grubbs catalyst for ring-closing metathesis.
-
Higher cost and complexity compared to Prins cyclization.
-
-
Corey-Chaykovsky Epoxide Ring Opening:
Example Synthesis Workflow (Adapted from ACS Publications) :
-
Epoxide Preparation: Corey-Chaykovsky reagent reacts with ketones to form epoxides.
-
Ring Opening: Arylamines attack the epoxide, forming aminoalcohols.
-
Acylation: Introduction of acyl groups (e.g., ethyl ester) via acyl halides.
-
Cyclization: Intramolecular base-mediated cyclization to form the spirocyclic core.
Biological Activity and Pharmacological Applications
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate and its derivatives have shown promise in multiple therapeutic areas:
Antimicrobial and Anticancer Activity
-
Antimicrobial: Derivatives inhibit bacterial pathogens such as Mycobacterium tuberculosis by targeting membrane transporters (e.g., MmpL3).
-
Anticancer: Cytotoxic effects against cancer cell lines (e.g., A549, MDA-MB-231) have been reported, with IC₅₀ values as low as 0.08 µM in breast cancer models.
Enzyme Inhibition
-
Soluble Epoxide Hydrolase (sEH) Inhibition: Spirocyclic urea derivatives exhibit potent sEH inhibition, reducing serum creatinine in rat models of kidney disease .
Pharmaceutical Applications
The compound serves as a scaffold for developing therapeutics:
Comparison with Analogues
The spirocyclic core allows structural diversification, leading to varied biological profiles:
Research Findings and Case Studies
Anticancer Efficacy
-
In Vitro Studies: Derivatives show cytotoxicity against lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. For example, compound 11d exhibits an IC₅₀ of 0.08 µM against MDA-MB-231.
sEH Inhibition
-
In Vivo Studies: A urea derivative (compound 19) reduces serum creatinine by >30% at 30 mg/kg in a rat model of glomerulonephritis, highlighting oral bioavailability .
Mechanism of Action
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume